2-(3-Chlorophenyl)-2-hydroxyacetonitrile

Overview

Description

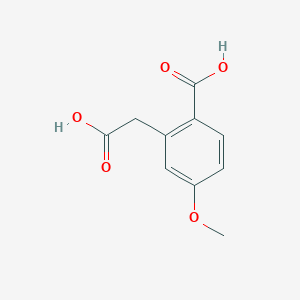

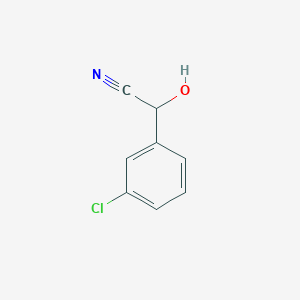

2-(3-Chlorophenyl)-2-hydroxyacetonitrile, also known as 3-chlorophenylglycine nitrile, is a chemical compound with the molecular formula C8H6ClNO. It is a white or off-white crystalline powder that is commonly used in scientific research applications.

Scientific Research Applications

Astronomy and Astrophysics Applications

2-(3-Chlorophenyl)-2-hydroxyacetonitrile (or a closely related compound, hydroxyacetonitrile) has been studied for its role in astrophysical conditions. Research indicates that hydroxyacetonitrile can act as a precursor for molecules like formylcyanide, ketenimine, and cyanogen in astrophysical environments. Laboratory experiments simulating these conditions suggest that such complex molecules might form on the surface of interstellar grains and get released into the gas phase. Hydroxyacetonitrile's photochemistry in ultraviolet light leads to the formation of several compounds, such as formylcyanide and ketenimine, which are detected in protostellar cores. This implies that hydroxyacetonitrile might be a source of these molecules in cold regions of space (Danger et al., 2013).

Organic Chemistry and Synthesis

In the field of organic chemistry, derivatives of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile are used in various synthetic reactions. For instance, a study demonstrated the use of N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides, synthesized using p-nitrophenylacetonitrile, in the Dakin–West reaction. This reaction showcases a facile synthetic protocol with moderate reaction conditions and has applications in creating complex organic molecules (Tian et al., 2014).

Spectroscopy and Material Science

The compound and its derivatives have been studied in spectroscopy and material science. Research into the spectroscopic properties of bipolarons from oligomerized 3-methoxythiophene, soluble in acetonitrile, provided insights into the solution phase redox processes. This research can help understand reactions of insoluble polythiophenes, which are significant in the field of conductive polymers (Chang & Miller, 1987).

Environmental Chemistry

In environmental chemistry, derivatives of this compound are explored for their potential degradation in certain conditions. For example, a study on the Electro-Fenton degradation of antimicrobials like triclosan and triclocarban used acetonitrile/water mixtures, highlighting the role of hydroxyl radicals in the degradation process. This research is crucial for understanding the environmental fate of specific chemicals and for developing methods to mitigate pollution (Sirés et al., 2007).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile have been explored for potential medicinal applications. For instance, studies have synthesized various compounds using this molecule for potential use as antimicrobial agents in the plastic industry. Such research is vital for developing new materials with inherent antimicrobial properties, which can be used in various applications, including medical devices and food packaging (Zaiton et al., 2018).

properties

IUPAC Name |

2-(3-chlorophenyl)-2-hydroxyacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITRCPVSCQOAFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2656964.png)

![2-[3-(2-fluorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2656967.png)

![N-ethyl-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2656969.png)

![2-[2-[benzyl(methyl)amino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2656974.png)

![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2656976.png)

![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2656977.png)